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molecular formula C8H18NO5P B8358115 N-(3-diethoxyphosphorylpropyl)-N-hydroxy-formamide

N-(3-diethoxyphosphorylpropyl)-N-hydroxy-formamide

Cat. No. B8358115
M. Wt: 239.21 g/mol
InChI Key: YJZRNHAEJAYEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06680308B1

Procedure details

1.38 (0.030 mol) formic acid were added drop by drop at room temperature to 2.04 g (0.020 mol) acetic anhydride and stirred at the same temperature. This solution was added with cooling with ice to 2.8 g (0.013 mol) 3-(N-hydroxyamino)-propylphosphonic acid diethylester dissolved in chloroform. The reaction mixture is stirred for 30 minutes at 0-5° C. and for a further 1.5 hours at room temperature. After concentration under reduced pressure until an oily residue is obtained, this oily residue is taken up in 15 ml methanol and 5 ml water, adjusted to pH=8 with 2 n NaOH and stirred for a further 1.5 hours at room temperature. Methanol is removed under reduced pressure and the resultant aqueous solution is adjusted to pH=5 with concentrated HCl. The yellow solution is extracted with chloroform (1×30 ml, 2×10 ml in each case) and the CHCl3 phases are dried over MgSO4. After concentration of the solution in the entire diaphragm pump vacuum 3 g of a yellow oil are obtained. After removal of volatile constituents in the entire diaphragm pump vacuum, chromatography on 60 g SiO2 with chloroform shows: methanol in the ratio 25:1 2.65 g product as yellow oil (DE-A-27 33 658).
[Compound]
Name
1.38
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([OH:3])=O.C(OC(=O)C)(=O)C.[CH2:11]([O:13][P:14]([CH2:19][CH2:20][CH2:21][NH:22][OH:23])(=[O:18])[O:15][CH2:16][CH3:17])[CH3:12].[OH-].[Na+]>C(Cl)(Cl)Cl.CO.O>[CH2:16]([O:15][P:14]([CH2:19][CH2:20][CH2:21][N:22]([OH:23])[CH:1]=[O:3])(=[O:18])[O:13][CH2:11][CH3:12])[CH3:17] |f:3.4|

Inputs

Step One
Name
1.38
Quantity
0.03 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0.02 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)CCCNO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution was added
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 30 minutes at 0-5° C. and for a further 1.5 hours at room temperature
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure until an oily residue
CUSTOM
Type
CUSTOM
Details
is obtained
STIRRING
Type
STIRRING
Details
stirred for a further 1.5 hours at room temperature
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Methanol is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The yellow solution is extracted with chloroform (1×30 ml, 2×10 ml in each case) and the CHCl3 phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CCCN(C=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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